7-(2-FURYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
7-(2-FURYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a furyl group, and a mercapto group
Preparation Methods
The synthesis of 7-(2-FURYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves several steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl group, the furyl group, and the mercapto group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furyl group can be reduced to form tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
7-(2-FURYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit specific cancer-related enzymes and pathways.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications in the treatment of cancer and other diseases.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include the inhibition of tyrosine kinases, phosphatidylinositol-3 kinase, and other signaling pathways related to cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 7-(2-FURYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives, such as:
7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound also contains a trifluoromethyl group and has similar chemical properties.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have potent activities against fibroblast growth factor receptors and are used in cancer therapy. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(furan-2-yl)-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-24-6-3-5-22-13-12(14(23)21-15(22)26)9(16(17,18)19)8-10(20-13)11-4-2-7-25-11/h2,4,7-8H,3,5-6H2,1H3,(H,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSXWJXWLWBAAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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